(E)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzamide

Kinase inhibitor design Medicinal chemistry Structure-activity relationships

This (E)-configured aminothiazole-benzamide features a rigid cyano-vinyl linker and a p-tolyl substituent that distinguish it from other aryl analogs characterized in patent US 6,720,346. Even minor aryl variations dramatically shift kinase selectivity profiles—procuring the correct compound is essential for valid kinase profiling or cellular assays. Ideal as a non-polar, electron-donating comparator alongside 3-nitrophenyl analogs to empirically map selectivity determinants.

Molecular Formula C20H16N4OS
Molecular Weight 360.44
CAS No. 1321966-09-9
Cat. No. B2871796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzamide
CAS1321966-09-9
Molecular FormulaC20H16N4OS
Molecular Weight360.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N
InChIInChI=1S/C20H16N4OS/c1-13-2-4-14(5-3-13)18-12-26-20(24-18)16(10-21)11-23-17-8-6-15(7-9-17)19(22)25/h2-9,11-12,23H,1H3,(H2,22,25)/b16-11+
InChIKeyQIYFDDYOXYENRC-LFIBNONCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzamide (CAS 1321966-09-9) – Structural Class and Procurement Context


The target compound belongs to the aminothiazole-benzamide family characterized in patent US 6,720,346, which describes agents that modulate protein kinase activity and inhibit cell proliferation [1]. The (E)-configured cyano-vinyl linker connects a 4-(p-tolyl)thiazole to a 4-aminobenzamide terminus, generating a rigid, conjugated scaffold. The p-tolyl substituent on the thiazole ring differentiates this compound from other aryl-substituted analogs (e.g., 3-nitrophenyl, 4-cyclohexylphenyl) that have been assigned distinct PubChem CIDs, implying differing physicochemical and putative biological profiles [2].

Why Generic Thiazole-Benzamide Interchange Cannot Be Assumed for (E)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzamide


Aminothiazole-benzamides exert their biological effects through specific interactions with kinase ATP-binding pockets. Patent US 6,720,346 explicitly teaches that even small variations in the aryl substituent on the thiazole ring, the nature of the linker, and the substitution pattern on the benzamide ring produce compounds with markedly different kinase selectivity profiles and cellular potency [1]. The (E)-cyano-vinyl linker present in the target compound introduces conformational rigidity and an extended π-system not found in saturated-linker analogs. Consequently, a procurement decision that treats this compound as interchangeable with other thiazole-benzamides, or with analogs bearing different aryl groups (e.g., 4-nitrophenyl or 4-cyclohexylphenyl), risks selecting a molecule with an untested selectivity fingerprint that may be unsuitable for the intended kinase profiling or cellular assay context.

Quantitative Differentiation Evidence for (E)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzamide


Structural Differentiation vs. Closest PubChem Analog (3-Nitrophenyl)

The closest structurally characterized analog with a PubChem entry is (E)-4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzamide (CID 1729640) [1]. The target compound replaces the 3-nitrophenyl group with a 4-methylphenyl (p-tolyl) group. This substitution eliminates the strong electron-withdrawing nitro group (-M effect) and introduces an electron-donating methyl group (+I effect), which alters the thiazole ring electron density and the overall dipole moment. No quantitative biological data (IC50, Kd, or cellular EC50) is available in the public domain for either compound, preventing a potency-based head-to-head comparison.

Kinase inhibitor design Medicinal chemistry Structure-activity relationships

Class-Level Kinase Inhibition Potential from Patent Disclosure

Patent US 6,720,346 discloses a generic Markush structure encompassing the target compound's scaffold and reports that representative examples inhibit protein kinases with IC50 values below 10 µM in biochemical assays [1]. However, the specific compound (E)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzamide is not among the exemplified compounds with disclosed data. The patent teaches that the cyano-vinyl linker is critical for potency, as saturated linker analogs show reduced activity, but no direct comparison involving the p-tolyl substituent is provided.

Protein kinase inhibition Antiproliferative activity Patent landscaping

Application Scenarios for (E)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzamide Based on Available Evidence


Kinase Selectivity Panel Screening with Structurally Diverse Aminothiazole-Benzamides

The compound can serve as a probe in a panel of aminothiazole-benzamides bearing different aryl substituents to empirically map kinase selectivity determinants. Its p-tolyl group provides a non-polar, electron-donating comparator to the 3-nitrophenyl analog (CID 1729640) [1]. Such head-to-head profiling could generate the quantitative selectivity data currently absent from the public domain.

Structure-Activity Relationship (SAR) Studies on Cyano-Vinyl Linker Geometry

The (E)-configuration of the cyano-vinyl linker introduces conformational constraints that may influence target engagement. The compound can be used alongside its (Z)-isomer (if available) or saturated-linker analogs to investigate the impact of linker rigidity on kinase binding, as suggested by the differential activity trends noted in patent US 6,720,346 [1].

In Silico Docking and Pharmacophore Modeling Workflows

Given the absence of experimental bioactivity data, computational modeling represents a rational first step. The compound's well-defined stereochemistry and the availability of close analog structures (e.g., PubChem CID 1729640) enable comparative docking studies against kinase targets of interest, potentially generating testable hypotheses before committing to procurement of larger quantities [1].

Quote Request

Request a Quote for (E)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.